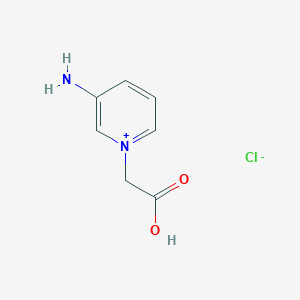

3-Amino-1-(carboxymethyl)pyridin-1-ium chloride

Description

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-(3-aminopyridin-1-ium-1-yl)acetic acid;chloride |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-6-2-1-3-9(4-6)5-7(10)11;/h1-4H,5,8H2;1H |

InChI Key |

YSRRVZLTGQYZAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC(=O)O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia. The reaction conditions usually involve moderate temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials, pyridine, formaldehyde, and hydrogen chloride, are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amino derivatives of pyridine.

Substitution: Various substituted pyridinium salts.

Scientific Research Applications

3-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in esterification and nucleophilic substitution reactions.

Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with cellular components. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an accumulation of neurotransmitters, affecting nerve signal transmission.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridinium Derivatives

Key Observations:

- Carboxymethyl vs. Alkyl Chains: The carboxymethyl group in the target compound enhances hydrophilicity, unlike the lipophilic dodecyl/tetradecyl chains in C12cmpCl and C14cmpCl, which are associated with membrane-disrupting antimicrobial activity .

- Amino Group Contribution: The 3-amino substituent may enable hydrogen bonding or coordination with biological targets, a feature absent in alkyl-substituted analogs like C12cmpCl.

Solubility and Physicochemical Properties

Table 2: Solubility and Stability Trends

Discussion:

- The carboxymethyl group in the target compound likely increases aqueous solubility compared to alkylated pyridinium derivatives like C12cmpCl, which are more suited for lipid-rich environments .

- Unlike acetylcholine chloride, which undergoes rapid hydrolysis due to its ester group, the target compound’s carboxymethyl group may confer greater stability in physiological conditions .

Biological Activity

3-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This compound features both amino and carboxymethyl functional groups, which enhance its reactivity and potential therapeutic applications. Recent research has focused on its antimicrobial properties, anticancer potential, and enzyme inhibition capabilities.

- Molecular Formula : C7H8ClN2O2

- Molecular Weight : 188.61 g/mol

The compound's structure includes a positively charged pyridine ring, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It disrupts bacterial cell membranes, leading to cell lysis. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves the interaction of the positively charged pyridinium ion with negatively charged components of the bacterial membrane, compromising its integrity.

Anticancer Activity

Ongoing studies are investigating the compound's role as an anticancer agent. Preliminary findings suggest that it inhibits specific enzymes involved in cancer cell proliferation. Notably, it has shown promise in:

- Inhibiting growth in cancer cell lines such as breast and prostate cancer cells.

- Modulating pathways associated with apoptosis (programmed cell death) and cell cycle regulation.

The compound's ability to inhibit cholinesterase enzymes also suggests a potential mechanism for reducing cancer cell viability by altering neurotransmitter levels that can affect tumor growth .

Enzyme Inhibition

This compound has been identified as an inhibitor of cholinesterase enzymes, which play a critical role in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, potentially enhancing nerve signal transmission. The implications for neurodegenerative diseases such as Alzheimer's are currently being explored.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Carboxy-1-methylpyridin-1-ium chloride | C7H8ClNO2 | Methyl group substitution on the pyridine ring |

| Pyridin-1-ium-3-carboxamide;chloride | C6H7ClN2O | Contains an amide functional group |

| 2-Amino-5-chloropyridine | C5H6ClN | Chlorine substitution at the 5-position |

This compound stands out due to its dual functionality provided by both amino and carboxymethyl groups, enhancing its reactivity profile and biological activity.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting a potential role in developing new antimicrobial agents.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

- Neuroprotective Effects : Investigations into cholinesterase inhibition revealed that this compound could potentially be developed into therapeutic agents for neurodegenerative diseases by enhancing synaptic transmission through acetylcholine modulation .

Q & A

Basic Research Questions

What are the optimal experimental conditions for synthesizing 3-Amino-1-(carboxymethyl)pyridin-1-ium chloride?

To minimize trial-and-error approaches, employ statistical design of experiments (DoE) to systematically explore variables (e.g., temperature, pH, solvent polarity). Computational pre-screening using quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and identify energy barriers. For example, reaction path search methods combined with information science tools (e.g., machine learning) can narrow down optimal conditions by correlating computational predictions with empirical data .

How can the structure and purity of this compound be validated post-synthesis?

Use a multi-technique approach :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and carboxymethyl group integration.

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxylate vibrations near 1700 cm⁻¹).

- X-ray Diffraction (XRD) : Resolve crystallographic structure for 3D conformation analysis.

Cross-validate results with computational molecular modeling (e.g., Gaussian or ORCA software) to ensure structural consistency .

What computational tools are recommended for predicting its reactivity in aqueous solutions?

Leverage molecular dynamics (MD) simulations (e.g., GROMACS) to model solvation effects and protonation states. Pair with quantum mechanics/molecular mechanics (QM/MM) frameworks to assess reaction intermediates. For pH-dependent behavior, use software like COSMO-RS to predict solubility and ionization constants .

Advanced Research Questions

How to resolve contradictions in reported reaction yields for this compound?

Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand coordination). Apply sensitivity analysis via DoE to isolate critical factors. For example:

What methodologies can elucidate its degradation pathways under varying pH conditions?

Combine high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) to detect degradation products. Use kinetic modeling (e.g., pseudo-first-order rate constants) to quantify stability. For mechanistic insights, apply ab initio calculations to model hydrolysis or oxidation pathways. For example:

- Acidic conditions : Protonation of the pyridinium nitrogen accelerates carboxylate cleavage.

- Alkaline conditions : Hydroxide attack on the carboxymethyl group dominates .

How to design a reactor system for scaling up synthesis while maintaining selectivity?

Adopt continuous-flow reactors with real-time monitoring (e.g., in-line FTIR or UV-Vis spectroscopy). Optimize parameters using computational fluid dynamics (CFD) to ensure uniform mixing and temperature control. For example:

| Parameter | Optimal Range |

|---|---|

| Residence time | 10–15 min |

| Flow rate | 2–5 mL/min |

| Temperature | 50–60°C |

| Validate scalability by comparing microreactor data with pilot-scale trials . |

Methodological Guidance for Data Contradictions

How to address discrepancies in spectroscopic data across studies?

- Standardize protocols : Ensure consistent sample preparation (e.g., drying, solvent purity).

- Reference internal standards : Use deuterated solvents or spike with a known compound (e.g., TMS for NMR).

- Collaborative validation : Share raw data (e.g., via repositories like Zenodo) for cross-lab reproducibility checks .

What strategies mitigate interference from by-products in biological activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.